4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
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Overview
Description
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate is a diazonium salt known for its extensive use in scientific experiments. This compound is often referred to as Fast Red TR salt and is recognized for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate is the enzyme alkaline phosphatase . This enzyme plays a crucial role in many biochemical processes, including phosphate metabolism and signal transduction .
Mode of Action
This compound interacts with its target, alkaline phosphatase, by acting as a chromogenic substrate . Upon interaction, the compound undergoes a reaction that results in the production of a red precipitate . This change in color indicates the presence and activity of the enzyme .
Biochemical Pathways
The interaction of this compound with alkaline phosphatase affects the phosphate metabolism pathway . The downstream effects of this interaction include changes in the levels of phosphate ions in the system, which can influence various cellular processes .
Pharmacokinetics
As a diazonium salt, it is likely to have good water solubility, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the visual indication of alkaline phosphatase activity . The production of a red precipitate upon interaction with the enzyme provides a means of detecting and quantifying the presence of alkaline phosphatase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the activity of the alkaline phosphatase enzyme and, consequently, the effectiveness of the compound . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate plays a crucial role in biochemical reactions, particularly in staining procedures. It is commonly used as a chromogen in the alkaline phosphatase-anti-alkaline phosphatase (APAAP) procedure and tartrate-resistant acid phosphatase (TRAP) staining . The compound interacts with enzymes such as alkaline phosphatase and acid phosphatase, forming colored complexes that facilitate the visualization of specific cellular components. These interactions are primarily based on the formation of azo compounds through diazotization reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by participating in staining reactions that highlight specific cellular structures. It impacts cell signaling pathways and gene expression by enabling the detection of enzyme activity and localization. For instance, in TRAP staining, the compound helps identify osteoclasts and other cells expressing tartrate-resistant acid phosphatase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through diazotization reactions. The compound binds to specific enzymes, such as alkaline phosphatase and acid phosphatase, forming azo compounds that produce a visible color change. This binding interaction is crucial for the chromogenic detection of enzyme activity in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at low temperatures (−20°C) but may degrade under certain conditions . Long-term studies have shown that the compound maintains its staining properties over extended periods, although its effectiveness may diminish with prolonged exposure to light and air.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stains specific cellular components without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to its diazotization reactions. The compound interacts with enzymes such as alkaline phosphatase and acid phosphatase, facilitating the formation of azo compounds. These reactions are essential for the chromogenic detection of enzyme activity and the visualization of specific cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific enzymes and cellular structures, enabling targeted staining of particular cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific enzymes and cellular structures. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function in staining procedures .
Preparation Methods
The synthesis of 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 1,5-naphthalenedisulphonic acid. The reaction conditions usually require an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt . Industrial production methods often involve large-scale diazotization processes under controlled conditions to maintain the purity and yield of the compound .
Chemical Reactions Analysis
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It is commonly used in azo coupling reactions with phenols and amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include phenols, amines, and reducing agents like sodium sulfite. Major products formed from these reactions include azo dyes and substituted aromatic compounds .
Scientific Research Applications
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate has several scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of azo dyes.
Biology: It is employed in histological staining techniques, such as tartrate-resistant acid phosphatase (TRAP) staining in tissue sections.
Medicine: It is used in diagnostic assays and as a chromogen in various biochemical procedures.
Industry: It is utilized in the manufacturing of dyes and pigments.
Comparison with Similar Compounds
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate is unique due to its specific substitution pattern and its ability to form stable diazonium ions. Similar compounds include:
4-Chlorobenzenediazonium chloride: Lacks the methyl group and has different reactivity.
2-Methylbenzenediazonium chloride: Lacks the chloro group and has different reactivity.
4-Methylbenzenediazonium chloride: Lacks the chloro group and has different reactivity.
These compounds differ in their substitution patterns, which affect their reactivity and applications in various chemical reactions .
Properties
CAS No. |
51503-28-7 |
---|---|
Molecular Formula |
C10H7O6S2.C7H6ClN2 C17H13ClN2O6S2 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-chloro-2-methylbenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |
InChI Key |
YKRLYXJCIARNKF-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
Key on ui other cas no. |
51503-28-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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